molecular formula C19H14FN5O2 B2842805 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-19-0

4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2842805
CAS No.: 899737-19-0
M. Wt: 363.352
InChI Key: NJAVVDGITXMFBJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound with the molecular formula C19H14FN5O2 and a molecular weight of 363.3 g/mol . Its CAS registry number is 899966-61-1 . This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their ability to mimic the adenine moiety of ATP . This property makes pyrazolo[3,4-d]pyrimidine derivatives particularly attractive for investigations in oncology, as they can function as competitive inhibitors of ATP-binding sites in various kinase targets . Recent studies highlight that novel pyrazolo[3,4-d]pyrimidine derivatives are being actively created and evaluated for their antiproliferative activity against diverse cancer cell lines . These compounds have demonstrated significant potential as inhibitors of key oncogenic kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR) . For instance, some derivatives have been shown to inhibit VEGFR-2 with high potency, disrupt cancer cell migration, induce cell cycle arrest, and promote apoptosis in cellular models . As a research chemical, this compound is a valuable building block or reference standard for scientists working in drug discovery and chemical biology. It can be utilized to explore structure-activity relationships (SAR), design novel therapeutic agents, and study mechanisms of kinase inhibition. Researchers are encouraged to consult the scientific literature for the latest advancements regarding the biological activities of this compound class. This product is intended for research and manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVVDGITXMFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: It may have therapeutic potential as a drug candidate for treating various diseases, including cancer, due to its unique structural features and potential biological activity.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity/Findings Reference ID
Target Compound Pyrazolo[3,4-d]pyrimidine 4-fluorobenzamide, p-tolyl Anticancer activity (inferred from structural class)
1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-fluoro-2-hydroxyphenyl Enhanced solubility due to hydroxyl group; moderate kinase inhibition
N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-... Pyrazolo[3,4-d]pyrimidine Trifluoromethyl, hydroxycyclohexyl Potent IGF-1R inhibition; in vivo tumor suppression
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (e.g., CBS-1) Pyrazolo[3,4-d]pyrimidine Urea, substituted aryl groups High cytotoxicity (IC50 < 1 µM in A549 cells); caspase-3 activation, NF-κB suppression
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine Butylamino, 4-fluorophenyl, p-tolyl Antiproliferative activity via tubulin inhibition; structural isomerism affects target selectivity

Key Observations:

Substituent Impact on Activity :

  • The 4-fluorobenzamide group in the target compound likely improves membrane permeability compared to hydroxylated analogues (e.g., 1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidine), which exhibit higher solubility but reduced cellular uptake .
  • Urea-linked derivatives (e.g., CBS-1) demonstrate superior cytotoxicity over benzamide analogues, attributed to stronger hydrogen-bonding interactions with kinase ATP-binding pockets .
  • p-Tolyl substitution is conserved in multiple active derivatives (e.g., target compound, CBS-1), suggesting its role in π-π stacking with hydrophobic kinase domains .

Pharmacological Outcomes: CBS-1 (urea derivative) showed IC50 values <1 µM in lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, outperforming doxorubicin . SKLB816 (trifluoromethyl-substituted analogue) exhibited nanomolar IC50 against IGF-1R, highlighting the importance of fluorinated groups in enhancing target affinity . The pyrazolo[4,3-d]pyrimidine isomer () displayed distinct tubulin-binding activity, underscoring the influence of core isomerism on mechanism of action .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to CBS-1, involving condensation of 4-fluoro-N-(aminopyrazolo[3,4-d]pyrimidinyl)benzamide with p-tolyl precursors under Pd-catalyzed coupling conditions . In contrast, chromenone-pyrazolo[3,4-d]pyrimidine hybrids () require multi-step Suzuki-Miyaura cross-coupling, increasing synthetic complexity .

Biological Activity

4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The presence of a trifluoromethyl group in related compounds suggests enhanced metabolic stability and binding affinity to biological targets, which are crucial for therapeutic applications.

  • Molecular Formula : C₁₉H₁₄FN₅O₂
  • Molecular Weight : 363.3 g/mol
  • CAS Number : 899737-19-0
PropertyValue
Molecular FormulaC₁₉H₁₄FN₅O₂
Molecular Weight363.3 g/mol
CAS Number899737-19-0

Preliminary investigations indicate that this compound may interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition : The structural characteristics of pyrazolo[3,4-d]pyrimidines often allow them to inhibit specific kinases, which are critical in cancer pathways.
  • Receptor Modulation : It may bind to receptor sites, influencing various cellular pathways that could lead to therapeutic effects.

Biological Activity

Research into the biological activity of this compound has identified several potential applications:

Anticancer Properties

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The presence of the trifluoromethyl group is associated with increased potency against cancer cell lines. For instance, related compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For example:

  • Kinase Inhibition : Compounds similar to this one have been evaluated for their kinase inhibitory activity, showing promising results in inhibiting cancer-related pathways.

Case Studies and Experimental Findings

  • In Vitro Studies : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives indicated that modifications in the structure, such as the introduction of fluorine atoms, significantly affected their inhibitory potency against certain kinases (e.g., RET kinase).
  • Toxicological Assessments : Toxicity profiles of related compounds were assessed in animal models, revealing a correlation between structural modifications and reduced side effects.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via condensation of substituted pyrazoles with diketones under acidic conditions (e.g., glacial acetic acid). Subsequent functionalization introduces the p-tolyl and 4-fluorobenzamide groups. Critical parameters include solvent choice (dimethylformamide, ethanol), catalysts (triethylamine), and temperature control (60–100°C). For example, dimethyl sulfoxide enhances solubility during coupling reactions, while higher temperatures may accelerate cyclization but risk side products. Yield optimization often requires chromatographic purification .

Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what key features do they identify?

  • NMR Spectroscopy : Confirms aromatic proton environments (e.g., p-tolyl methyl at ~2.3 ppm) and fluorine coupling patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • FTIR : Identifies carbonyl stretches (~1700 cm⁻¹ for pyrimidinone and benzamide groups). Multi-technique cross-validation is essential to resolve ambiguities, such as distinguishing regioisomers .

Q. What are the primary biological targets associated with this compound, and how are preliminary screenings conducted?

Pyrazolo[3,4-d]pyrimidines often target kinases (e.g., CDK2) due to structural mimicry of ATP-binding sites. Preliminary screenings use fluorescence-based kinase inhibition assays, with IC50 values calculated via dose-response curves. Cell viability assays (MTT/XTT) in cancer lines (e.g., MCF-7, HCT-116) assess cytotoxicity, with results normalized to controls .

Advanced Research Questions

Q. How does the fluorine substituent at the benzamide position influence binding affinity and metabolic stability compared to other analogs (e.g., trifluoromethyl or chloro derivatives)?

Fluorine’s electronegativity enhances hydrogen-bonding interactions with kinase active sites, improving binding affinity. Compared to trifluoromethyl groups (), fluorine offers smaller steric bulk, potentially increasing selectivity but reducing metabolic stability due to decreased lipophilicity. Comparative studies using surface plasmon resonance (SPR) and liver microsome assays quantify these effects .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines (e.g., varying IC50 values in A-549 vs. HCT-116)?

Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp) or genetic variations in target kinases. Methodological solutions include:

  • Pharmacogenomic Profiling : Correlate IC50 with kinase expression levels (Western blot/qPCR).
  • Combination Studies : Test synergy with efflux inhibitors (e.g., verapamil) to isolate resistance mechanisms.
  • 3D Spheroid Models : Improve physiological relevance compared to monolayer cultures .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., methoxy, chloro, or alkyl groups) and evaluating:

  • Enzyme Inhibition : Kinase panel screens (e.g., Eurofins KinaseProfiler).
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses and affinity.
  • Pharmacokinetics : Plasma stability assays and LogP measurements guide lead optimization .

Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are pharmacokinetic challenges addressed?

  • Xenograft Models : Nude mice implanted with patient-derived tumors assess efficacy.
  • PK/PD Studies : LC-MS/MS quantifies plasma/tissue concentrations; nanoformulations (liposomes) may improve bioavailability.
  • Toxicity Screening : Histopathology and serum biomarkers (ALT, creatinine) monitor organ damage .

Key Considerations for Researchers

  • Contradictory Data : Address variability in biological assays by standardizing protocols (e.g., cell passage number, serum concentration) .
  • Methodological Gaps : Combine computational modeling with high-throughput screening to prioritize analogs for synthesis .

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